molecular formula C13H26N4OPS- B14689834 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- CAS No. 33683-34-0

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl-

Cat. No.: B14689834
CAS No.: 33683-34-0
M. Wt: 317.41 g/mol
InChI Key: NNXWJBAYANBEDA-UHFFFAOYSA-N
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Description

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, aziridine groups, and a phosphinothioyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps, including the formation of the piperidine ring, introduction of the aziridine groups, and incorporation of the phosphinothioyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aziridine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- can be compared with other compounds containing piperidine rings, aziridine groups, or phosphinothioyl moieties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33683-34-0

Molecular Formula

C13H26N4OPS-

Molecular Weight

317.41 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphinothioyl]-2,2,6,6-tetramethyl-1-oxidopiperidin-4-amine

InChI

InChI=1S/C13H26N4OPS/c1-12(2)9-11(10-13(3,4)17(12)18)14-19(20,15-5-6-15)16-7-8-16/h11H,5-10H2,1-4H3,(H,14,20)/q-1

InChI Key

NNXWJBAYANBEDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)NP(=S)(N2CC2)N3CC3)C

Origin of Product

United States

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